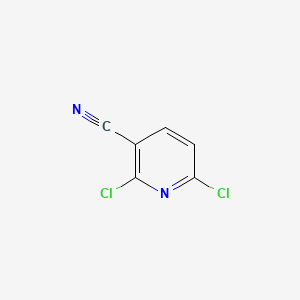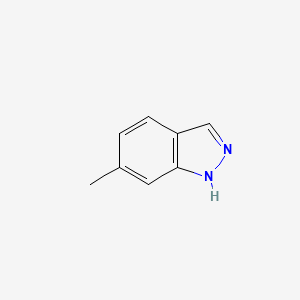
6-Methyl-1H-indazole
Vue d'ensemble
Description
6-Methyl-1H-indazole is a chemical compound with the empirical formula C8H8N2. It is a solid substance . This compound is a derivative of indazole, which is a bicyclic compound consisting of fused benzene and pyrazole rings .
Synthesis Analysis
The synthesis of 1H-indazoles, including 6-Methyl-1H-indazole, has been explored in various studies. One approach involves the selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by C-H functionalization . Another method involves the use of imidate esters and nitrosobenzenes under cooperative Rh and Cu catalysis . An improved synthesis of 6-[(ethylthio)methyl]-1H-indazole has also been reported, where the mesylate intermediate is replaced by the bromide derivative, increasing the overall yield .Chemical Reactions Analysis
Indazole derivatives, including 6-Methyl-1H-indazole, have been used in various chemical reactions. For instance, they have been used in the synthesis of multi-targeted protein kinase inhibitors for cancer therapy . The selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by C-H functionalization of the 1H-indazole N-oxides, has also been described .Physical And Chemical Properties Analysis
6-Methyl-1H-indazole has a molecular weight of 132.16 g/mol. It has one hydrogen bond donor count and one hydrogen bond acceptor count. The compound has a topological polar surface area of 28.7 Ų. It has a complexity of 124 and does not contain any isotope atoms .Applications De Recherche Scientifique
Anticancer Potential
6-Methyl-1H-indazole and its derivatives have shown significant potential in cancer research. A study by Hoang et al. (2022) discovered that 6-aminoindazole derivatives exhibit potent antiproliferative activity in various human cancer cell lines. Specifically, compounds like N-(4-fluorobenzyl)-1H-indazol-6-amine showed promising results against colorectal cancer cells, highlighting the potential of 6-Methyl-1H-indazole structures in developing new anticancer agents (Hoang et al., 2022).
Neuroprotective Effects
Research has also explored the neuroprotective properties of 6-Hydroxy-1H-indazole, a related compound, in a mouse model of Parkinson’s disease. Xiao-feng et al. (2016) demonstrated that this compound could protect dopaminergic neurons, showing potential as a drug candidate for Parkinson's disease (Xiao-feng et al., 2016).
Antimicrobial and Antifungal Applications
The indazole scaffold, including 6-Methyl-1H-indazole, has been recognized for its antimicrobial and antifungal properties. Panda et al. (2022) noted that indazole and its derivatives, including various tautomers, exhibit significant antimicrobial and anti-inflammatory activities. This makes them valuable for further exploration in these areas (Panda et al., 2022).
Other Potential Applications
- The study of fluorinated indazoles, including derivatives of 6-Methyl-1H-indazole, has contributed to understanding the supramolecular structure of NH-indazoles, which is valuable in the field of molecular chemistry (Teichert et al., 2007).
- The synthesis of indazole motifs, as discussed by Gaikwad et al. (2015), shows the versatility of indazole compounds in medicinal chemistry, including as building blocks for pharmaceuticals with anti-bacterial, anti-depressant, and anti-inflammatory properties (Gaikwad et al., 2015).
Safety And Hazards
Orientations Futures
Indazole-containing derivatives, including 6-Methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities. They serve as important building blocks for many bioactive natural products and commercially available drugs . Future research may focus on developing more efficient synthesis methods and exploring their potential biological activities.
Propriétés
IUPAC Name |
6-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMPHXCOTBASBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505278 | |
| Record name | 6-Methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-indazole | |
CAS RN |
698-24-8 | |
| Record name | 6-Methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



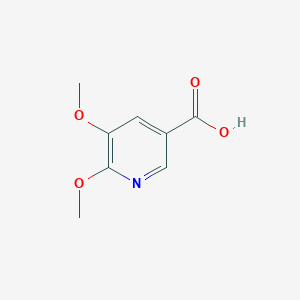




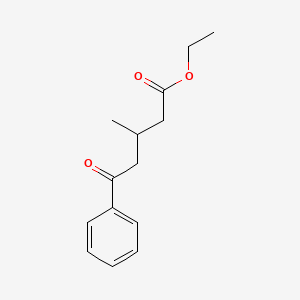

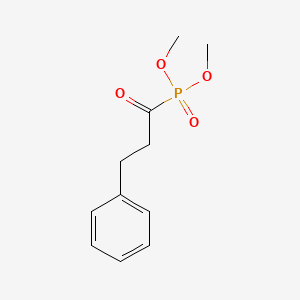
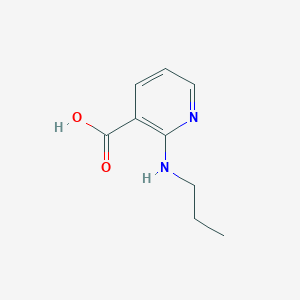
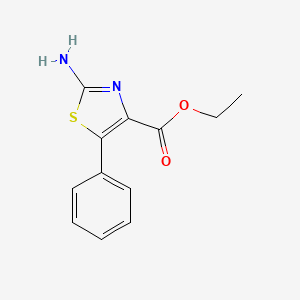
![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)
